molecular formula C10H12N2OS B13950698 Benzothiazole, 6-amino-2-isopropoxy CAS No. 5407-56-7

Benzothiazole, 6-amino-2-isopropoxy

Katalognummer: B13950698
CAS-Nummer: 5407-56-7
Molekulargewicht: 208.28 g/mol
InChI-Schlüssel: UFARFOGOSPBRJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzothiazole, 6-amino-2-isopropoxy, is a heterocyclic compound that features a benzene ring fused to a thiazole ring. This compound is notable for its diverse applications in medicinal chemistry, organic synthesis, and material science. The presence of the amino and isopropoxy groups enhances its reactivity and potential for various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of benzothiazole derivatives typically involves the cyclization of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. For 6-amino-2-isopropoxybenzothiazole, a common method involves the reaction of 2-aminobenzenethiol with isopropyl chloroformate under basic conditions, followed by cyclization .

Industrial Production Methods: Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation and one-pot multicomponent reactions are favored for their efficiency and reduced waste generation .

Analyse Chemischer Reaktionen

Types of Reactions: Benzothiazole, 6-amino-2-isopropoxy, undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions typically target the nitro or carbonyl groups, converting them to amines or alcohols.

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Benzothiazole, 6-amino-2-isopropoxy, has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of benzothiazole, 6-amino-2-isopropoxy, involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like dihydroorotase and DNA gyrase, which are crucial for bacterial survival. This inhibition disrupts essential biological pathways, leading to the antimicrobial effects observed .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Benzothiazole, 6-amino-2-isopropoxy, is unique due to the presence of both amino and isopropoxy groups, which enhance its reactivity and potential for diverse chemical modifications. This makes it a valuable compound for various applications in medicinal chemistry and material science .

Eigenschaften

CAS-Nummer

5407-56-7

Molekularformel

C10H12N2OS

Molekulargewicht

208.28 g/mol

IUPAC-Name

2-propan-2-yloxy-1,3-benzothiazol-6-amine

InChI

InChI=1S/C10H12N2OS/c1-6(2)13-10-12-8-4-3-7(11)5-9(8)14-10/h3-6H,11H2,1-2H3

InChI-Schlüssel

UFARFOGOSPBRJT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=NC2=C(S1)C=C(C=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.